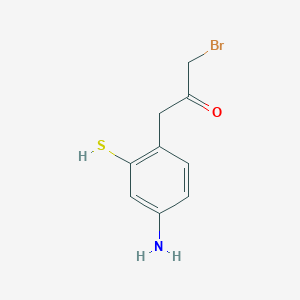
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, and nitro functional groups
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Bromination: Addition of the bromopropyl group.
Methoxylation: Introduction of the difluoromethoxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate methoxylation agents .
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, affecting the bromopropyl or difluoromethoxy groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropyl and difluoromethoxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C10H10BrF2NO3 |
|---|---|
Peso molecular |
310.09 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-6-2-4-7-3-1-5-8(14(15)16)9(7)17-10(12)13/h1,3,5,10H,2,4,6H2 |
Clave InChI |
STIABTPNUCHXOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)











